6-Hydroxy Ondansetron

Drug Metabolism Pharmacokinetics Impurity Profiling

6-Hydroxy Ondansetron (CAS 110708-17-3) is a critical, low-abundance (<5%) CYP2D6-mediated ondansetron metabolite reference standard. Essential for ANDA/NDA impurity profiling, it delivers validated HPLC, LC-MS, NMR, and FT-IR characterization data with USP/EP traceability. Unlike generic standards, it enables accurate quantification in LC-MS/MS methods (linear range 1–500 ng/mL, recovery >90%) for pharmacokinetic studies and CYP2D6 pharmacogenomic research. Its distinct chromatographic properties ensure method specificity for regulatory submissions. Available in mg to g quantities with full documentation.

Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
CAS No. 110708-17-3
Cat. No. B029587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy Ondansetron
CAS110708-17-3
Synonyms1,2,3,9-Tetrahydro-6-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one; 
Molecular FormulaC18H19N3O2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=CC(=C4)O
InChIInChI=1S/C18H19N3O2/c1-11-19-7-8-21(11)10-12-3-5-16-17(18(12)23)14-9-13(22)4-6-15(14)20(16)2/h4,6-9,12,22H,3,5,10H2,1-2H3
InChIKeyLMMFEGYKXLPLFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy Ondansetron (CAS 110708-17-3): Reference Standard and Metabolite for Ondansetron Pharmaceutical Analysis


6-Hydroxy Ondansetron (CAS 110708-17-3) is a minor hydroxylated metabolite of the 5-HT3 receptor antagonist ondansetron [1]. It is primarily utilized as a high-purity reference standard in pharmaceutical quality control and analytical method development for ondansetron-containing drug products [2]. The compound is supplied with comprehensive characterization data, including HPLC purity, LC-MS, NMR, and FT-IR, and can be traced to pharmacopeial standards (USP or EP) [3].

Why 6-Hydroxy Ondansetron Cannot Be Substituted with Other Ondansetron Metabolites or Generic Reference Standards


Substitution with the more abundant ondansetron metabolites (8-hydroxy or 7-hydroxy ondansetron) or other reference standards is not viable due to significant quantitative differences in their occurrence, chromatographic behavior, and regulatory role. 6-Hydroxy ondansetron constitutes less than 5% of the total ondansetron metabolite profile, making its accurate quantification critical for impurity profiling and demonstrating analytical method specificity [1]. Unlike the pharmacologically active 8-hydroxy metabolite, 6-hydroxy ondansetron serves as a marker for CYP2D6-mediated hydroxylation and is essential for validated LC-MS/MS methods with established linear ranges (1–500 ng/mL) and recovery rates (>90%) [2]. Generic reference standards lack the full characterization, traceability to USP/EP monographs, and validated analytical data required for regulatory submissions such as ANDA and NDA filings [3].

Quantitative Differentiation of 6-Hydroxy Ondansetron: Evidence for Selection in Analytical and Pharmacokinetic Applications


6-Hydroxy Ondansetron is a Minor Metabolite (<5%), Distinct from the Major 8-Hydroxy (40%) and 7-Hydroxy (<20%) Metabolites

6-Hydroxy ondansetron constitutes less than 5% of the total ondansetron metabolite profile, whereas 8-hydroxy ondansetron is the major metabolite (40%) and 7-hydroxy ondansetron represents less than 20% [1]. This low abundance necessitates a specific and sensitive analytical approach for accurate quantification in biological matrices and pharmaceutical formulations, distinguishing it from the more abundant metabolites which are the primary focus of antiemetic activity studies.

Drug Metabolism Pharmacokinetics Impurity Profiling

Validated LC-MS/MS Method Demonstrates Linear Quantification of 6-Hydroxy Ondansetron in Human Serum from 1–500 ng/mL

A validated LC-MS/MS method for the simultaneous determination of ondansetron and its hydroxylated metabolites in human serum established a linear range of 1–500 ng/mL for 6-hydroxy ondansetron [1]. The method demonstrated intra-day accuracy better than 9.1% and precision <10.3%, with absolute recovery from serum >90% [1]. This quantitative performance provides a benchmark for laboratories to assess the suitability of their own analytical systems and reference standards.

Bioanalytical Method Validation LC-MS/MS Pharmacokinetic Studies

6-Hydroxy Ondansetron is Supplied as a Fully Characterized Reference Standard with Traceability to USP and EP Monographs

6-Hydroxy Ondansetron is available as a highly characterized reference standard with comprehensive analytical data, including HPLC purity, MS, NMR, and FT-IR [1]. Vendors such as Veeprho and SynZeal offer the compound with optional traceability to pharmacopeial standards (USP or EP) [2]. This contrasts with generic, uncharacterized material which may lack the documentation required for regulatory submissions (ANDA, NDA) and method validation.

Reference Standard Quality Control Regulatory Compliance

6-Hydroxylation is Mediated by CYP2D6 and CYP3A4, Distinct from Other Metabolites

In vitro studies using human liver microsomes and recombinant CYP enzymes indicate that the formation of 6-hydroxy ondansetron is mediated by CYP2D6 and CYP3A4 [1]. The CYP2D6 inhibitor quinidine reduced overall ondansetron hydroxylation by 18%, confirming CYP2D6 involvement in the formation of hydroxylated metabolites, including 6-hydroxy ondansetron [2]. This enzymatic pathway differs from the major metabolite 8-hydroxy ondansetron, which is primarily formed via CYP1A1/2 and CYP3A4 [3].

Cytochrome P450 Drug Metabolism Pharmacogenomics

Primary Research and Industrial Application Scenarios for 6-Hydroxy Ondansetron


Pharmaceutical Impurity Profiling and Quality Control

6-Hydroxy Ondansetron is used as a reference standard for the identification and quantification of this specific impurity in ondansetron drug substances and finished pharmaceutical products. Its low abundance (<5% of total metabolites [1]) and distinct chromatographic properties make it a critical marker for demonstrating method specificity and ensuring product purity in accordance with ICH guidelines. The compound is essential for ANDA and NDA submissions, where comprehensive impurity profiles are required [2].

Bioanalytical Method Development and Validation for Pharmacokinetic Studies

In clinical pharmacology and pharmacokinetic research, 6-Hydroxy Ondansetron serves as a key analyte in LC-MS/MS methods for quantifying ondansetron and its metabolites in human serum or plasma [3]. The validated method linear range (1–500 ng/mL) and high recovery (>90%) [3] provide a reliable framework for laboratories developing or adapting their own assays. The reference standard is crucial for preparing calibration curves and quality control samples in studies investigating inter-individual variability in ondansetron metabolism.

Pharmacogenomic and Drug-Drug Interaction Studies Involving CYP2D6

Given the involvement of CYP2D6 in the formation of 6-hydroxy ondansetron [4], this metabolite is a relevant biomarker for in vitro and in vivo studies examining the impact of CYP2D6 polymorphisms or co-administered CYP2D6 inhibitors on ondansetron metabolism. Quantification of 6-hydroxy ondansetron can provide insights into the metabolic phenotype and potential variability in ondansetron efficacy and safety in populations with varying CYP2D6 genotypes [5].

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